N,N,N',N'-Tetraethylethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

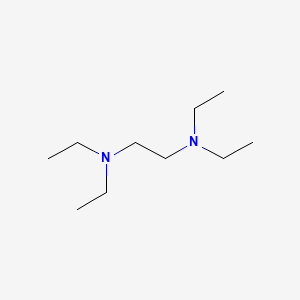

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetraethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHKMUNUGQVFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059740 | |

| Record name | N,N,N',N'-Tetraethylethylenediamine List Acronyms | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-77-6 | |

| Record name | N,N,N′,N′-Tetraethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetraethylethylenediamine List Acronyms | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of N,N,N',N'-Tetraethylethylenediamine

An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetraethylethylenediamine

This guide provides a comprehensive overview of the core physical properties of this compound (TEEDA), intended for researchers, scientists, and professionals in drug development. The information is presented through a combination of tabulated data, detailed experimental protocols, and a logical workflow diagram for property determination.

Core Physical and Chemical Properties

This compound, also known as TEEDA, is a chemical compound with the CAS number 150-77-6. It is recognized for its utility as a ligand in coordination chemistry and as a curing agent.[1] Its physical state at room temperature is a colorless to yellow liquid.[1][2]

Data Presentation: Physical Properties of TEEDA

The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Notes | Citations |

| Molecular Formula | C₁₀H₂₄N₂ | [1][3] | |

| Molecular Weight | 172.32 g/mol | [1] | |

| Appearance | Colorless to Yellow Liquid | [1][2] | |

| Boiling Point | 189 - 220 °C | Literature values vary. | [1][3] |

| Density | 0.808 - 0.81 g/mL | At 25 °C. | [1][3] |

| Refractive Index | 1.43 - 1.4343 | At 20°C, measured at the sodium D-line. | [1][2][3] |

| Flash Point | 59 °C (138.2 °F) | Determined by closed-cup method. | |

| Vapor Pressure | 0.54 mmHg | At 25 °C. | [3] |

| Melting Point | Not available | Not consistently reported in literature. | [2] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory practices.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common method for its determination on a small scale involves a Thiele tube or a similar heating apparatus.[4]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner)

-

Liquid paraffin or heating oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[4]

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube filled with a heating medium like paraffin oil.[4]

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[5]

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4]

Density Measurement (Pycnometer Method)

Density, the mass per unit volume, can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[7]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (precision of ±0.001 g or better)

-

Temperature-controlled bath or a thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed and recorded.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid should rise to the top of the capillary.[8]

-

The filled pycnometer is placed in a temperature-controlled bath (e.g., at 20°C or 25°C) to allow the liquid to reach thermal equilibrium.[8]

-

Any excess liquid that expands out of the capillary is carefully removed.

-

The exterior of the pycnometer is dried, and its total mass is weighed and recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is commonly measured with an Abbe refractometer.[9]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Soft lens tissue

Procedure:

-

The refractometer is turned on, and the temperature is set to the desired value (e.g., 20°C) using the connected water circulator.

-

The prism of the refractometer is opened and cleaned with a suitable solvent and soft tissue.[9]

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[9]

-

The prism is closed and locked.

-

While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible.

-

The compensator dial is adjusted to eliminate any color fringes and to sharpen the boundary line between the light and dark fields.[9]

-

The handwheel is further adjusted to center the sharp boundary line on the crosshairs of the reticle.

-

The refractive index value is read from the instrument's scale.

Flash Point Determination (Pensky-Martens Closed-Cup)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The closed-cup method is preferred for its precision and safety.[10][11]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heat source

-

Stirrer

-

Ignition source (gas flame or electric igniter)

-

Thermometer

Procedure:

-

The sample cup is filled with this compound to the specified filling mark.

-

The lid, which contains the stirrer, thermometer, and ignition source port, is securely placed on the cup.

-

The sample is heated at a slow, constant rate as specified by standard methods (e.g., ASTM D93).[12]

-

The sample is stirred continuously at a specified rate to ensure temperature uniformity.[10]

-

At regular temperature intervals, stirring is momentarily stopped, and the ignition source is applied by dipping it into the vapor space of the cup.[10]

-

The test is complete when a distinct flash is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point of the substance.[12]

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical such as this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. chembk.com [chembk.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. calnesis.com [calnesis.com]

- 8. batman.edu.tr [batman.edu.tr]

- 9. scribd.com [scribd.com]

- 10. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 11. scimed.co.uk [scimed.co.uk]

- 12. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

An In-depth Technical Guide to the Structure and Bonding of N,N,N',N'-Tetraethylethylenediamine (TEEDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetraethylethylenediamine (TEEDA), a tetra-substituted ethylenediamine derivative, is a versatile bidentate ligand and organic base. Its molecular structure and bonding characteristics are fundamental to its reactivity and utility in various chemical applications, including catalysis and coordination chemistry. This guide provides a comprehensive overview of the structural and bonding properties of TEEDA, drawing upon experimental data from its close analog, N,N,N',N'-tetramethylethylenediamine (TMEDA), and spectroscopic information for TEEDA itself.

Molecular Structure

The structure of TEEDA is characterized by a central ethylenediamine backbone with two terminal nitrogen atoms, each substituted with two ethyl groups. The molecule's flexibility allows for various conformations, which are influenced by steric and electronic effects.

Solid-State Conformation: Insights from an Analog

Bonding and Hybridization

The nitrogen and carbon atoms in TEEDA are sp³ hybridized, consistent with the formation of single bonds. The lone pair of electrons on each nitrogen atom is crucial for TEEDA's function as a Lewis base and a chelating ligand. The C-N and C-C bonds are covalent sigma (σ) bonds.

Quantitative Structural Data

The following tables summarize the key bond lengths and angles for N,N,N',N'-tetramethylethylenediamine (TMEDA), which serve as an excellent approximation for TEEDA.

Table 1: Bond Lengths in TMEDA (Å)

| Bond | Length (Å) |

| C-N | 1.458 |

| C-C | 1.521 |

Data obtained from the single-crystal X-ray diffraction of TMEDA.

Table 2: Bond Angles in TMEDA (°)

| Angle | Value (°) |

| C-N-C | 110.3 |

| N-C-C | 112.1 |

Data obtained from the single-crystal X-ray diffraction of TMEDA.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical environment and connectivity of atoms within the TEEDA molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of TEEDA provides distinct signals corresponding to the different proton environments in the molecule.

Table 3: ¹H NMR Chemical Shifts for TEEDA

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₂- (ethyl) | 2.52 | Quartet |

| -CH₃ (ethyl) | 1.01 | Triplet |

| -N-CH₂-CH₂-N- | 2.45 | Singlet |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The structural and spectroscopic data presented are obtained through well-established experimental techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology for a TMEDA-like compound:

-

Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation or cooling. For TMEDA, colorless blocks were obtained from an n-pentane solution at 243 K.[1]

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to probe the chemical environment of atomic nuclei.

General Protocol for ¹H NMR of a Diamine:

-

Sample Preparation: A small amount of the diamine is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard.

Visualizations

Molecular Structure of TEEDA

Caption: Molecular structure of this compound (TEEDA).

Workflow for Molecular Structure Determination

Caption: General workflow for molecular structure determination.

References

N,N,N',N'-Tetraethylethylenediamine CAS number 150-77-6

An In-depth Technical Guide to N,N,N',N'-Tetraethylethylenediamine (CAS: 150-77-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TEEDA), identified by CAS number 150-77-6, is a versatile chelating diamine.[1][2] It serves as an effective bidentate ligand in coordination chemistry and as a catalyst and reagent in organic synthesis.[1] Its applications span from facilitating organometallic reactions to polymer chemistry. This document provides a comprehensive overview of its chemical and physical properties, key applications, experimental protocols, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

TEEDA is a clear, light yellow liquid with physical and chemical characteristics that make it suitable for a variety of laboratory and industrial applications.[3] Its key properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 150-77-6 | [1][2] |

| Molecular Formula | C₁₀H₂₄N₂ | [1][4] |

| Molecular Weight | 172.31 g/mol | [2] |

| Appearance | Clear light yellow liquid | [1][3] |

| Boiling Point | 189-192 °C | [2][3][4] |

| Density | 0.808 g/mL at 25 °C | [2][3][4] |

| Refractive Index | n20/D 1.4343 | [2][3][4] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | TEEDA, N,N,N',N'-Tetraethyl-1,2-ethanediamine | [1][2][3] |

| InChI Key | DIHKMUNUGQVFES-UHFFFAOYSA-N | [2] |

| SMILES | CCN(CC)CCN(CC)CC | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of TEEDA. The following table indicates the availability of key spectral data.

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Spectrum available | [5] |

| ¹³C NMR | Spectrum available | [5] |

| Mass Spectrometry (MS) | Spectrum available | [5] |

| Infrared (IR) | Spectrum available | [5] |

| Raman | Spectrum available | [5] |

Key Applications in Research and Development

TEEDA's utility is primarily derived from its function as a strong chelating ligand for metal ions, which enhances their solubility and reactivity in organic solvents.[1][6]

-

Organic Synthesis : It is widely used as a ligand in various catalytic reactions to improve the efficiency of transformations.[1] It is particularly noted for exhibiting selective β-lithiation during deprotonation with lithiumalkyls.[3]

-

Coordination Chemistry : As an effective ligand, it facilitates the formation and stabilization of metal complexes, which are critical in catalysis and materials science.[1]

-

Polymer Chemistry : TEEDA can act as a curing agent for epoxy resins.[1]

-

Pharmaceutical Development : Its properties make it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1]

-

Environmental Applications : It has potential use in the remediation of contaminated sites by aiding in the extraction of heavy metals.[1]

Caption: Key application areas of TEEDA in scientific research.

Role as a Chelating Ligand

The two nitrogen atoms in the TEEDA molecule act as Lewis bases, allowing it to function as a bidentate ligand that can chelate to a single metal center. This coordination stabilizes the metal ion, alters its electronic properties, and can enhance its catalytic activity.

Caption: Diagram of TEEDA acting as a bidentate chelating ligand.

Experimental Protocols

While specific experimental conditions are substrate-dependent, the following sections provide generalized methodologies for common applications of TEEDA.

General Protocol for TEEDA-Mediated β-Lithiation

TEEDA is known to promote selective β-lithiation when used with organolithium reagents.[3] This procedure outlines a representative workflow.

Caption: Experimental workflow for a typical TEEDA-mediated lithiation.

Methodology:

-

Inert Atmosphere: All glassware should be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the organolithium reagent by moisture or oxygen.

-

Reagents: An appropriate anhydrous, aprotic solvent (such as THF or diethyl ether) is chosen. The substrate is dissolved in this solvent.

-

TEEDA Addition: TEEDA (typically 1-2 equivalents) is added to the solution via syringe.

-

Cooling: The reaction vessel is cooled to a low temperature, commonly -78 °C (a dry ice/acetone bath), to control the reactivity.

-

Lithiation: The organolithium reagent (e.g., n-butyllithium) is added slowly (dropwise) to the stirred solution. The reaction is monitored for completion (e.g., by TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of a suitable electrophile to react with the newly formed carbanion.

-

Workup and Purification: The reaction is allowed to warm to room temperature, followed by a standard aqueous workup. The organic product is then extracted, dried, and purified, typically by column chromatography.

Synthesis of Amine Ligands via Intramolecular Dealkylation

TEEDA has been used in the synthesis of other amine ligands through intramolecular dealkylation reactions, often catalyzed by ruthenium complexes.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, the ruthenium precursor complex (e.g., [RuCl₂(diene)]n) is combined with TEEDA in a high-boiling solvent.

-

Heating: The mixture is heated (e.g., to 80 °C) to initiate the dealkylation process.

-

Reaction Progress: The reaction proceeds via an intramolecular mechanism where an ethyl group is removed from one of the nitrogen atoms, resulting in a new chelating amine ligand with an N-H functionality.

-

Isolation: After the reaction is complete, the newly formed ligand can be isolated from the reaction mixture after appropriate workup and purification steps.

Safety and Handling

TEEDA is a corrosive and flammable compound that requires careful handling in a laboratory setting.

-

Hazard Codes : C (Corrosive).[3]

-

Risk Statements : R34: Causes burns.[3]

-

Safety Statements :

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

S27: Take off immediately all contaminated clothing.[3]

-

S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

S45: In case of accident or if you feel unwell, seek medical advice immediately.[3]

-

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Store in a cool, dry place away from ignition sources.

-

The compound is moisture-sensitive.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is a chemical of significant interest to the research and development community. Its role as a versatile chelating ligand and synthetic intermediate makes it a valuable tool in organic synthesis, polymer science, and the development of novel pharmaceutical agents. Proper understanding of its properties, applications, and handling procedures is essential for its safe and effective use in a professional research environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N,N,N′,N′-テトラエチルエチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 150-77-6 | CAS DataBase [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound(150-77-6) 1H NMR spectrum [chemicalbook.com]

- 6. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

Synthesis of N,N,N',N'-Tetraethylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetraethylethylenediamine (TEEDA) is a tetra-substituted diamine that finds applications in various fields of chemistry, including as a ligand in coordination chemistry, a base in organic synthesis, and a precursor for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the primary synthetic pathways to TEEDA, complete with experimental details and comparative data to aid researchers in its preparation.

Core Synthesis Methodologies

The synthesis of this compound predominantly follows two strategic approaches: the direct alkylation of ethylenediamine and the reaction of a dialkylated amine with a two-carbon electrophile. Both methods have their distinct advantages and challenges in terms of reagent availability, reaction control, and product purification.

N-Alkylation of Ethylenediamine with Alcohols

A prominent method for the synthesis of N-alkylated ethylenediamines involves the reaction of ethylenediamine with an alcohol in the presence of a catalyst. This "borrowing hydrogen" methodology proceeds through the catalytic dehydrogenation of the alcohol to an aldehyde, followed by reductive amination of the diamine.

A study on the N-alkylation of ethylenediamine using a CuO-NiO/γ-Al2O3 catalyst has demonstrated the feasibility of this approach for producing N-ethylated derivatives.[1][2] While the study provides specific data for mono- and di-N-alkylation, it suggests that the formation of tetra-N-alkylated products like TEEDA is achievable under more forcing reaction conditions.[2]

Experimental Protocol: N-Ethylation of Ethylenediamine with Ethanol [1][2]

-

Catalyst Preparation: A CuO-NiO/γ-Al2O3 catalyst is utilized.

-

Reaction Setup: The reaction is carried out in a fixed-bed reactor.

-

Reactants: Ethylenediamine and ethanol are introduced into the reactor.

-

Reaction Conditions:

-

Temperature: For mono- and di-ethylation, a temperature of 160°C is reported. More drastic conditions (higher temperature and/or pressure) would be required for tetra-ethylation.[2]

-

Molar Ratio: The mole ratio of alcohol to ethylenediamine is a critical parameter to control the degree of alkylation. For tetra-alkylation, a significant excess of ethanol would be necessary.

-

-

Product Isolation: The reaction mixture is cooled, and the products are separated and purified, likely through distillation.

Quantitative Data for N-Ethylation of Ethylenediamine

| Product | Catalyst | Temperature (°C) | Pressure (MPa) | Ethylenediamine Conversion (%) | Yield (%) | Reference |

| N-Ethylethylenediamine | CuO-NiO/γ-Al2O3 | 160 | 1.0 | 31.6 | 82.3 (mono) | [2] |

| N,N'-Diethylethylenediamine | CuO-NiO/γ-Al2O3 | 160 | 1.0 | 31.6 | 5.1 (di) | [2] |

Note: The provided data is for mono- and di-ethylation. The synthesis of TEEDA would require optimization of reaction conditions to favor exhaustive ethylation.

Synthesis from Diethylamine and a C2-Electrophile

An alternative strategy involves the reaction of a secondary amine, diethylamine, with a suitable two-carbon electrophile. While direct reaction with 1,2-dichloroethane can be challenging, a related synthesis of N,N-diethylethylenediamine from diethylamine and 2-chloroethylamine hydrochloride has been patented, providing a potential pathway to TEEDA through subsequent ethylation.[3]

A more direct, albeit analogous, industrial method for the synthesis of the tetramethyl analogue (TMEDA) involves the reaction of dimethylamine with 1,2-dichloroethane.[4] A similar approach for TEEDA would involve reacting diethylamine with 1,2-dichloroethane under elevated temperature and pressure.

Conceptual Experimental Protocol: Reaction of Diethylamine with 1,2-Dichloroethane (Analogous to TMEDA synthesis)

-

Reactants: Diethylamine and 1,2-dichloroethane (DCE).

-

Reaction Setup: The reaction is performed in an autoclave to handle the required pressure and temperature.

-

Reaction Conditions:

-

Temperature: Likely in the range of 100-200°C.

-

Pressure: Elevated pressure would be necessary to maintain the reactants in the liquid phase and accelerate the reaction.

-

Molar Ratio: A molar excess of diethylamine to 1,2-dichloroethane would be used to favor the formation of the desired product and minimize side reactions.

-

Base: An acid scavenger, such as sodium hydroxide or an excess of the amine itself, is required to neutralize the HCl formed during the reaction.

-

-

Product Isolation: The resulting product mixture would be neutralized, and the organic layer separated. Purification of TEEDA would be achieved through fractional distillation.

Quantitative Data for a Related Synthesis: N,N-diethylethylenediamine [3]

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Molar Ratio (DEA:2-CEAHCl) | Reference |

| Diethylamine | 2-Chloroethylamine hydrochloride | Cuprous chloride | 150 | 1 | 5 | 4:1 | [3] |

Note: This data is for the synthesis of a precursor to TEEDA. The final two ethyl groups would need to be added in a subsequent step.

Conclusion

The synthesis of this compound can be approached through several viable pathways. The catalytic N-alkylation of ethylenediamine with ethanol offers a potentially greener route, though optimization for complete alkylation is required. The reaction of diethylamine with a C2-electrophile, analogous to established industrial processes for similar amines, presents a more traditional approach. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. Further research into optimizing the reaction conditions for tetra-alkylation is warranted to improve the efficiency and yield of TEEDA synthesis.

References

A Technical Guide to the Solubility of N,N,N',N'-Tetraethylethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N,N,N',N'-Tetraethylethylenediamine (TEEDA)

This compound, also known as TEEDA, is a tetra-substituted ethylenediamine. It is recognized for its utility as a ligand in coordination chemistry and as a catalyst in various organic reactions.[1] Its molecular structure, featuring two tertiary amine functionalities linked by an ethylene bridge, allows it to act as a bidentate ligand, forming stable complexes with a variety of metal ions. This property is leveraged in applications such as the synthesis of catalysts and specialty polymers. While qualitatively described as having high solubility in organic solvents, precise quantitative data is essential for process optimization, formulation development, and reaction engineering.[1]

Experimental Protocol for Determining Solubility

The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Oven or vacuum oven

-

Syringe filters (chemically compatible with the solvent)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The excess of the solute is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

-

Gravimetric Analysis:

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated micropipette. To avoid disturbing the sediment, it is advisable to use a syringe filter.

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry glass vial.

-

Record the exact mass of the vial with the solution.

-

Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it again.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

2.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

Data Presentation

Quantitative solubility data for this compound should be organized in a clear and structured manner to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Other Solvents | 25 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of TEEDA.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides researchers with a robust experimental framework to determine these crucial parameters. The detailed protocol, structured data presentation table, and clear workflow visualization are designed to facilitate systematic and reproducible solubility studies. Accurate solubility data is paramount for the effective application of TEEDA in drug development, organic synthesis, and materials science, enabling precise control over reaction conditions and formulation characteristics.

References

An In-depth Technical Guide to the Safety and Handling of N,N,N',N'-Tetraethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N,N,N',N'-Tetraethylethylenediamine (CAS No. 150-77-6). The information is intended to support safe laboratory and manufacturing practices for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound, also known as TEEDA or 1,2-Bis(diethylamino)ethane, is a substituted diamine.[1] It is a colorless to light yellow liquid.[2] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 150-77-6 | [1] |

| Molecular Formula | C10H24N2 | [3] |

| Molecular Weight | 172.31 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 189-192 °C | [4] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [5] |

| Density | 0.808 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4343 (lit.) | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor and causes severe skin burns and eye damage.[2][5] Inhalation or ingestion may be harmful.[6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

Handling and Storage

Proper handling and storage are crucial to minimize risks.

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[7] Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and take precautionary measures against static discharge.[7] Avoid breathing vapors or mist.[7] Do not get in eyes, on skin, or on clothing.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep in a flammable liquids storage area.[7] Store locked up.[7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Immediately call a poison center or doctor. | [7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor. | [2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. | [2] |

Fire-Fighting Measures

Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wear appropriate PPE.[1] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[1] Do not allow the chemical to enter drains or waterways.[8]

Toxicological Information

Experimental Workflows and Signaling Pathways

No specific experimental protocols or signaling pathways involving this compound were detailed in the safety and handling documents reviewed.

The following diagram illustrates a general workflow for responding to a chemical spill, which is applicable to this compound based on its known hazards.

Caption: Spill Response Workflow

Disclaimer

The information provided in this guide is based on publicly available safety data sheets and chemical databases. It is intended for informational purposes and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Users should always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical. The absence of complete toxicological data highlights the need for cautious handling and the implementation of stringent safety protocols. For comparative purposes, more extensive toxicological data is available for the structurally similar compound N,N,N',N'-tetramethylethylenediamine (TMEDA), but it should not be used as a direct replacement for the specific data for the tetraethyl analogue.

References

- 1. fishersci.ca [fishersci.ca]

- 2. This compound | 150-77-6 | TCI AMERICA [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. N,N,N ,N -Tetraethylethylenediamine 98 150-77-6 [sigmaaldrich.com]

- 5. N,N,N ,N -Tetraethylethylenediamine 98 150-77-6 [sigmaaldrich.com]

- 6. westliberty.edu [westliberty.edu]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

Unraveling the Core Reaction Mechanisms of N,N,N',N'-tetraethylethylenediamine (TEEDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-tetraethylethylenediamine (TEEDA) is a versatile tertiary amine that plays a crucial role as a catalyst and ligand in a variety of chemical transformations. Its unique structural and electronic properties enable it to participate in a range of fundamental reaction mechanisms, making it a valuable tool in organic synthesis, polymer chemistry, and organometallic chemistry. This technical guide provides an in-depth exploration of the core reaction mechanisms involving TEEDA, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

It is important to distinguish TEEDA from its close structural analog, N,N,N',N'-tetramethylethylenediamine (TMEDA). While both are bidentate ligands, their differing alkyl substituents (ethyl vs. methyl) lead to distinct steric and electronic effects, resulting in different reactivity patterns in some key reactions. Due to the more extensive body of literature on TMEDA, its reaction mechanisms are often used as a foundational model for understanding TEEDA, with key differences highlighted where they are known to occur. Another related, but structurally distinct, compound is triethylenediamine (TEDA), a caged bicyclic amine, which exhibits different reactivity and should not be confused with TEEDA.

Fundamental Reaction Mechanisms

The reactivity of TEEDA is primarily governed by the presence of two nucleophilic and basic tertiary amine groups, which are strategically positioned to act as a bidentate chelating ligand.

Role as a Lewis Base and Chelating Ligand

As a Lewis base, TEEDA readily donates its lone pairs of electrons to Lewis acidic species, most notably metal ions. The two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate amines.

This ability to form stable complexes is fundamental to TEEDA's role in catalysis. By coordinating to a metal, TEEDA can:

-

Solubilize metal salts in organic solvents.

-

Modify the electronic properties of the metal center, thereby tuning its reactivity.

-

Stabilize reactive intermediates in a catalytic cycle.

-

Influence the stereochemistry of a reaction by creating a specific coordination environment around the metal.

Chelation of a metal ion by TEEDA.

Mechanism in Organometallic Chemistry: The Case of Lithiation

A key and well-documented example of TEEDA's unique reactivity is its reaction with organolithium reagents, which differs significantly from that of TMEDA. While TMEDA primarily undergoes α-lithiation (deprotonation of a methyl group), TEEDA selectively undergoes β-lithiation (deprotonation of a methylene group on an ethyl substituent), followed by the elimination of ethene.[1][2]

This divergent reactivity is attributed to kinetic factors. The crystal structure of the intermediate formed between TEEDA and tert-butyllithium (tBuLi) suggests that the β-protons are more accessible for deprotonation.[1][2] This selective β-lithiation makes TEEDA a useful reagent for in-situ generation of lithium ethylenamide, a reactive intermediate.

Comparative lithiation mechanisms of TMEDA and TEEDA.

Role in Polymerization

In the realm of polymer chemistry, TEEDA and related tertiary amines are widely used as catalysts or initiators for various polymerization reactions, including the formation of polyurethanes and polyacrylamides.

In polyurethane formation , tertiary amines like TEEDA are known to catalyze both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The catalytic mechanism is generally believed to involve the formation of an active complex between the amine and the isocyanate group, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the polyol or water.

In free-radical polymerization , such as the polymerization of acrylamide, a tertiary amine like TEEDA can be used in conjunction with a persulfate (e.g., ammonium persulfate, APS) to initiate the reaction. The tertiary amine acts as a reducing agent, accelerating the decomposition of the persulfate to generate sulfate radicals. These highly reactive radicals then initiate the polymerization of the vinyl monomers.

Quantitative Data

While the qualitative mechanisms of TEEDA are well-understood by analogy to other tertiary amines, specific quantitative kinetic and thermodynamic data for TEEDA-mediated reactions are not extensively available in the public literature. The following tables provide a summary of the fundamental properties of TEEDA and illustrative kinetic data for a related catalytic system to provide context for the types of quantitative analysis relevant to this field.

Table 1: Physicochemical Properties of TEEDA

| Property | Value |

| Chemical Formula | C10H24N2 |

| Molar Mass | 172.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 187-189 °C |

| Density | 0.81 g/cm3 |

| Solubility | Soluble in most organic solvents |

Table 2: Illustrative Reaction Rate Constants for Polyurethane Gelling Catalysts

This table provides data for common polyurethane catalysts to illustrate the type of kinetic information used to evaluate catalyst performance. Specific data for TEEDA is not provided due to its absence in readily available literature.

| Catalyst | Chemical Type | Typical Use Level (pphp*) | Relative Gelling Activity |

| Dibutyltin dilaurate (DBTDL) | Organotin | 0.05–0.3 | Very High |

| Triethylenediamine (TEDA) in DPG | Tertiary Amine | 0.1–0.5 | High |

| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Tertiary Amine | 0.3–1.0 | Moderate (strong blowing) |

*pphp = parts per hundred parts of polyol

Experimental Protocols

The following are detailed methodologies for key experiments involving TEEDA and related compounds. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Protocol 1: Beta-Lithiation of TEEDA (Representative Protocol)

This protocol is based on the known reactivity of TEEDA with organolithium reagents.[1][2]

Materials:

-

This compound (TEEDA), freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

-

Anhydrous diethyl ether or THF

-

Schlenk line and glassware, oven-dried

-

Argon or nitrogen gas (inert atmosphere)

-

Substrate for subsequent reaction (e.g., an electrophile)

Procedure:

-

Assemble the reaction apparatus (e.g., a three-necked flask equipped with a magnetic stirrer, thermometer, and septum) under an inert atmosphere.

-

To the flask, add anhydrous solvent (e.g., 50 mL of diethyl ether).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add TEEDA (1.0 equivalent) to the cold solvent via syringe.

-

To this solution, add n-BuLi (1.0 equivalent) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the resulting mixture at -78 °C for 1 hour. During this time, the in-situ generation of the lithiated species occurs with the evolution of ethene.

-

The resulting solution containing the reactive lithium ethylenamide can then be treated with a suitable electrophile to form the desired product.

-

After the reaction with the electrophile is complete (monitored by TLC or GC), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or distillation.

Protocol 2: Synthesis of a Copper(II)-TEEDA Complex (Generalized Protocol)

This protocol describes a general method for synthesizing a coordination complex of TEEDA with a copper(II) salt.

Materials:

-

This compound (TEEDA)

-

Copper(II) chloride (CuCl2) or other copper(II) salt

-

Ethanol or methanol, reagent grade

-

Standard laboratory glassware (beakers, flasks, etc.)

Procedure:

-

In a 50 mL round-bottom flask, dissolve CuCl2 (1.0 mmol) in 10 mL of ethanol with stirring. Gentle heating may be applied to facilitate dissolution.

-

In a separate beaker, dissolve TEEDA (1.0 mmol) in 10 mL of ethanol.

-

Add the TEEDA solution dropwise to the stirring solution of the copper(II) salt at room temperature.

-

A color change and/or the formation of a precipitate should be observed upon addition of the ligand.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complex formation.

-

If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator or under vacuum.

-

The resulting complex can be characterized by techniques such as IR spectroscopy (to observe changes in C-N stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis.

Generalized workflow for a TEEDA-initiated polymerization.

Conclusion

This compound is a potent chelating ligand and catalyst with distinct and valuable reactivity, particularly in organometallic chemistry and polymerization. Its ability to form stable metal complexes and its unique β-lithiation pathway set it apart from its more commonly studied counterpart, TMEDA. While a comprehensive quantitative understanding of its reaction kinetics and thermodynamics is an area ripe for further investigation, the fundamental mechanisms outlined in this guide provide a solid foundation for researchers and professionals seeking to leverage the capabilities of TEEDA in synthesis and materials development. The provided protocols offer practical starting points for the application of TEEDA in a laboratory setting, paving the way for new discoveries and innovations.

References

An In-depth Technical Guide to N,N,N',N'-Tetraethylethylenediamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetraethylethylenediamine (TEEDA), a symmetrically substituted tertiary diamine, has found utility in various chemical applications, primarily as a ligand for metal ions and as a base in organic synthesis. While its modern applications are documented, its historical discovery and the evolution of its synthesis have been less thoroughly compiled. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key physical and chemical properties of TEEDA, aimed at researchers, scientists, and professionals in drug development. This document collates available data, presents it in a structured format, and details experimental protocols from the literature.

Introduction

This compound, also known as TEEDA, is a chelating agent with the formula (C₂H₅)₂NCH₂CH₂N(C₂H₅)₂. Its two tertiary amine groups, separated by an ethylene bridge, allow it to act as a bidentate ligand, forming stable complexes with various metal ions. This property has led to its use in catalysis and as a stabilizer for reactive organometallic species. Furthermore, its basic nature makes it a useful non-nucleophilic base in a range of organic reactions. While its contemporary applications are diverse, a clear historical account of its discovery and the development of its synthesis is essential for a complete understanding of this versatile molecule.

Discovery and Early History

The precise first synthesis of this compound is not definitively documented in readily accessible modern chemical literature. However, the foundational chemistry that would lead to its synthesis was laid in the mid-19th century by August Wilhelm von Hofmann. Hofmann's extensive work on the reactions of ammonia with alkyl halides to produce primary, secondary, tertiary, and quaternary amines was a seminal contribution to organic chemistry.[1][2] His investigations into the ethylamines, in particular, established the fundamental principles of amine alkylation.[1][2]

The logical synthetic route to TEEDA, the reaction of diethylamine with a two-carbon electrophile such as 1,2-dichloroethane or 1,2-dibromoethane, is a direct extension of Hofmann's work. While a specific publication detailing the "discovery" of TEEDA is elusive, it is highly probable that it was first prepared in the late 19th or early 20th century as part of the broader exploration of polyamines and their properties. Early research into compounds of this class was often driven by the burgeoning dye and pharmaceutical industries.

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound involves the reaction of diethylamine with a 1,2-dihaloethane.

General Reaction Pathway

The overall synthetic scheme can be represented as follows:

Caption: General synthesis of TEEDA.

This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of diethylamine attacks the electrophilic carbon of the 1,2-dihaloethane. The reaction proceeds in two successive alkylation steps.

Experimental Protocols

While a singular, original experimental protocol for the first synthesis is not available, a general procedure can be reconstructed based on established methods for the synthesis of similar tertiary amines from that era.

Early 20th Century Representative Synthesis (Hypothetical Reconstruction):

Objective: To synthesize this compound from diethylamine and 1,2-dichloroethane.

Materials:

-

Diethylamine

-

1,2-Dichloroethane

-

Sodium carbonate or other suitable base

-

Anhydrous potassium carbonate or sodium sulfate for drying

-

Ethanol (as a solvent, optional)

Procedure:

-

A significant molar excess of diethylamine (at least 4 equivalents) is combined with 1 equivalent of 1,2-dichloroethane. The reaction can be performed neat or in a suitable solvent like ethanol.

-

The reaction mixture is heated in a sealed vessel or under reflux for several hours. The progress of the reaction can be monitored by the formation of diethylamine hydrochloride precipitate.

-

After the reaction is deemed complete, the mixture is cooled to room temperature.

-

An aqueous solution of a base, such as sodium carbonate, is added to neutralize the diethylamine hydrochloride and liberate the free diamine.

-

The organic layer is separated from the aqueous layer.

-

The organic layer is washed with water to remove any remaining salts.

-

The crude TEEDA is dried over an anhydrous drying agent like potassium carbonate or sodium sulfate.

-

The dried product is then purified by fractional distillation.

Reaction Workflow Diagram:

Caption: A typical workflow for TEEDA synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₄N₂ |

| Molecular Weight | 172.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 189-192 °C |

| Density | 0.808 g/mL at 25 °C |

| Refractive Index | n20/D 1.4343 |

| CAS Number | 150-77-6 |

Modern Applications in Research and Development

This compound continues to be a relevant molecule in modern chemical research and development. Its primary roles include:

-

Ligand in Coordination Chemistry: TEEDA forms stable chelate complexes with a variety of metal ions, influencing their reactivity and solubility. These complexes have been investigated as catalysts in organic synthesis.

-

Base in Organic Synthesis: As a sterically hindered, non-nucleophilic base, TEEDA is employed in various reactions, including dehydrohalogenations and as a component of catalyst systems.

-

Precursor in Materials Science: The unique structure of TEEDA makes it a building block for the synthesis of more complex molecules, including polymers and functional materials.

Logical Relationship of TEEDA's Properties to its Applications:

Caption: Relationship between properties and applications.

Conclusion

This compound, a compound with roots in the foundational amine chemistry of the 19th century, remains a valuable tool for chemists today. While its formal discovery is not marked by a singular event, its synthesis is a classic illustration of nucleophilic substitution, a cornerstone of organic chemistry. The properties of TEEDA, particularly its ability to act as a chelating ligand and a sterically hindered base, have secured its place in the modern chemist's toolkit for applications ranging from catalysis to materials science. This guide has provided a consolidated overview of the historical context, synthesis, and key characteristics of this important diamine to support the work of researchers and professionals in the chemical sciences.

References

N,N,N',N'-Tetraethylethylenediamine: A Technical Profile on Chemical Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetraethylethylenediamine (TEEDA), a substituted ethylenediamine, is a versatile chelating agent and Lewis base utilized in various chemical applications. Its two tertiary amine groups, separated by an ethylene bridge, allow it to act as a bidentate ligand, forming stable complexes with a variety of metal ions. This property makes it a valuable component in coordination chemistry, catalysis, and as a curing agent for epoxy resins. This technical guide provides a comprehensive overview of the chemical stability and reactivity profile of TEEDA, drawing on available data and comparisons with its well-studied analog, N,N,N',N'-tetramethylethylenediamine (TMEDA).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 150-77-6 | [1] |

| Molecular Formula | C10H24N2 | [2] |

| Molecular Weight | 172.32 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 189-192 °C (lit.) | |

| Density | 0.808 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4343 (lit.) | |

| Solubility | Soluble in water and many organic solvents. | [1][2] |

Chemical Stability

Detailed quantitative studies on the chemical stability of this compound are limited in the publicly available literature. However, based on its chemical structure as a tertiary amine and information from safety data sheets, the following stability profile can be inferred:

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, thermal decomposition can occur at elevated temperatures, leading to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1].

-

Air and Light Sensitivity: this compound is noted to be air-sensitive[3]. Prolonged exposure to air and light may lead to degradation and discoloration. It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and protected from light[4].

-

Moisture Sensitivity: As a hygroscopic substance, it can absorb moisture from the air. This can affect its purity and reactivity, particularly in moisture-sensitive applications.

-

pH Stability: As a basic compound, this compound is stable in neutral to basic conditions. In acidic conditions, it will readily form ammonium salts. The stability of the molecule itself in strong acidic or basic solutions over extended periods has not been extensively documented.

-

Incompatible Materials: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[5]. Reactions with these substances can be exothermic and potentially hazardous.

Reactivity Profile

This compound exhibits reactivity characteristic of a tertiary amine and a bidentate ligand.

Basicity and Nucleophilicity

As a tertiary amine, TEEDA is a Brønsted-Lowry base, readily accepting protons to form the corresponding ammonium cations. It also functions as a Lewis base, donating its lone pair of electrons on the nitrogen atoms to electron-deficient species. This Lewis basicity is central to its role as a ligand in coordination chemistry.

Coordination Chemistry

TEEDA is an effective bidentate ligand, forming stable chelate complexes with a wide range of metal ions. The two nitrogen atoms coordinate to the metal center, forming a five-membered ring, which enhances the stability of the complex (the chelate effect). It has been used in the synthesis of various metal complexes, which are instrumental in catalysis and materials science[2]. The formation equilibria of dimethyltin(IV) complexes with TEEDA have been investigated, and the stoichiometry and stability constants of the resulting complexes have been determined[6].

References

Methodological & Application

N,N,N',N'-Tetraethylethylenediamine (TEEDA) in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetraethylethylenediamine, commonly abbreviated as TEEDA, is a versatile chelating agent and Lewis base widely employed in organic synthesis. Its ability to coordinate with metal cations, particularly lithium, renders it a powerful tool for enhancing the reactivity and modulating the selectivity of various organometallic reagents. This document provides detailed application notes and experimental protocols for the use of TEEDA in key organic transformations, including directed ortho-metalation (DoM), and as a ligand in cross-coupling reactions.

Physicochemical Properties of TEEDA

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₂₄N₂ |

| Molecular Weight | 172.32 g/mol |

| Appearance | Colorless to yellow liquid |

| Density | 0.808 g/mL at 25 °C[1] |

| Boiling Point | 189-192 °C[1] |

| Refractive Index | n20/D 1.4343[1] |

| CAS Number | 150-77-6[1] |

I. Directed ortho-Metalation (DoM) Reactions

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. TEEDA plays a crucial role in these reactions by chelating the lithium cation, which breaks down the organolithium aggregates and increases the basicity and reactivity of the reagent. This leads to faster and more efficient metalation at lower temperatures.[2]

Logical Workflow for TEEDA-Mediated Directed ortho-Metalation

Caption: General workflow for a TEEDA-mediated directed ortho-metalation reaction.

Experimental Protocol: Directed ortho-Metalation of N,N-Diethylbenzamide

This protocol describes the TEEDA-assisted lithiation of N,N-diethylbenzamide at the ortho position, followed by quenching with an electrophile.

Materials:

-

N,N-Diethylbenzamide

-

This compound (TEEDA)

-

sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in a suitable solvent

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Electrophile (e.g., Iodomethane, Benzaldehyde, Trimethylsilyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, add N,N-diethylbenzamide (1.0 equiv).

-

Dissolve the substrate in anhydrous THF (or Et₂O) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TEEDA (1.1 equiv) to the solution via syringe.

-

Slowly add s-BuLi or n-BuLi (1.1 equiv) dropwise to the stirred solution. A color change is typically observed, indicating the formation of the ortho-lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, and then slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization to afford the desired ortho-substituted N,N-diethylbenzamide.

Quantitative Data for TEEDA-Mediated Directed ortho-Metalation

The following table summarizes the yields of various ortho-substituted aromatic compounds prepared using TEEDA-mediated DoM.

| Substrate (DMG) | Base/Additive | Electrophile | Product | Yield (%) |

| N,N-Diethylbenzamide | s-BuLi/TEEDA | MeI | 2-Methyl-N,N-diethylbenzamide | 97[2] |

| Anisole | n-BuLi/TEEDA | Me₃SiCl | 2-(Trimethylsilyl)anisole | High Yield |

| N-Boc-pyrrole | n-BuLi/TEEDA | Various | 2-Substituted-N-Boc-pyrroles | Good to Excellent |

| 2-Chloropyridine | LDA/TEEDA | PhCHO | 2-Chloro-3-(hydroxy(phenyl)methyl)pyridine | Moderate to Good |

| Thiophene | n-BuLi/TEEDA | MeI | 2-Methylthiophene | 68[3] |

| N,N-Diethyl-1-naphthamide | s-BuLi/TMEDA* | O₂ | 2-Hydroxy-N,N-diethyl-1-naphthamide | Not specified[4] |

Note: TMEDA (N,N,N',N'-Tetramethylethylenediamine) is a close and often interchangeable analog of TEEDA.

II. TEEDA as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

While less common than its role in organolithium chemistry, TEEDA and related diamines can serve as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. In these reactions, TEEDA can coordinate to the palladium center, influencing its electronic properties and steric environment, which in turn can affect the catalytic activity and selectivity.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Experimental Protocol: TEEDA as a Ligand in a Suzuki-Miyaura Coupling Reaction (Hypothetical)

This protocol is a general template and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., Aryl bromide, Aryl iodide)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (TEEDA)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Water (for aqueous base solutions)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

-

Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and TEEDA (4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and water (if using an aqueous base) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization.

Quantitative Data for Cross-Coupling Reactions (General)

Specific data for TEEDA as a primary ligand in Suzuki-Miyaura or Heck reactions is not extensively reported in readily available literature. The following table provides representative yields for these reactions using other common ligands for comparison.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd/C | K₂CO₃ | H₂O | 94[5] |

| Suzuki-Miyaura | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 98 |

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 95 |

| Heck | Iodobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 90 |

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary application lies in enhancing the efficacy of organolithium reagents for directed ortho-metalation, enabling the regioselective synthesis of a wide array of substituted aromatic and heteroaromatic compounds. While its role as a ligand in cross-coupling reactions is less established, the fundamental principles of coordination chemistry suggest potential for its application in this area with further investigation. The protocols and data presented herein provide a solid foundation for researchers to explore and utilize TEEDA in their synthetic endeavors. It is crucial to handle organolithium reagents and conduct reactions under strictly anhydrous and inert conditions to ensure safety and reproducibility.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]

N,N,N',N'-Tetraethylethylenediamine (TEEDA) in Metal Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetraethylethylenediamine (TEEDA) is a bidentate chelating ligand utilized in various metal-catalyzed reactions. Its two tertiary amine donor sites, connected by a flexible ethylene backbone, allow it to form stable complexes with a range of transition metals, including copper, palladium, and iron. While structurally similar to the more extensively studied N,N,N',N'-tetramethylethylenediamine (TMEDA), TEEDA's bulkier ethyl substituents can influence the steric and electronic properties of the resulting metal complexes, leading to differences in catalytic activity and selectivity.

A notable distinction in their reactivity is observed in deprotonation reactions with organolithium reagents. While TMEDA predominantly undergoes α-lithiation at a methyl group, TEEDA selectively undergoes β-lithiation, which is followed by the elimination of ethene.[1] This inherent difference in reactivity highlights the potential for TEEDA to offer unique advantages in specific catalytic transformations.

These application notes provide an overview of the use of TEEDA as a ligand in key metal-catalyzed reactions, with detailed protocols adapted from analogous, well-documented systems using its close relative, TMEDA. The provided data for TMEDA-based systems can serve as a valuable benchmark for researchers exploring the catalytic potential of TEEDA.

Application Note 1: Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Overview: Copper-catalyzed Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights and narrow polydispersity. The catalytic system typically consists of a copper(I) halide complexed with a nitrogen-based ligand. The ligand plays a crucial role in solubilizing the copper species and tuning the redox potential of the Cu(I)/Cu(II) couple, which governs the polymerization equilibrium. Multidentate amines, such as TEEDA and TMEDA, are effective ligands for this transformation.[2] While specific data for TEEDA in ATRP is limited, the performance of the Cu/TMEDA system provides a strong benchmark.

Experimental Protocol (Adapted from a Cu/TMEDA-catalyzed ATRP of Methyl Methacrylate):

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Copper(I) bromide (CuBr)

-

This compound (TEEDA)

-

Ethyl 2-bromoisobutyrate (EBiB)

-

Anisole (solvent)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (0.143 g, 1.0 mmol).

-

Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

-

In a separate, dry flask, prepare a solution of MMA (10.0 g, 100 mmol), EBiB (0.195 g, 1.0 mmol), and TEEDA (0.344 g, 2.0 mmol) in anisole (10 mL).

-

Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for 30 minutes.

-

Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing CuBr.

-

Place the flask in a preheated oil bath at 90 °C and stir.

-

Samples can be taken periodically via a degassed syringe to monitor conversion (by GC or NMR) and molecular weight (by SEC).

-